4-Methoxy-3-(propionylamino)benzoic acid
Overview
Description
4-Methoxy-3-(propionylamino)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by a benzene ring substituted with a methoxy group, a propionylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(propionylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with propionyl chloride in the presence of a base like pyridine to form the propionylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(propionylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The propionylamino group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-3-(propionylamino)benzoic acid.
Reduction: 4-Methoxy-3-(propionylamino)benzyl alcohol.
Substitution: Various acyl derivatives depending on the acylating agent used.
Scientific Research Applications
4-Methoxy-3-(propionylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(propionylamino)benzoic acid involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the propionylamino group, making it less versatile in certain reactions.
3-(Propionylamino)benzoic acid: Lacks the methoxy group, affecting its hydrophobic interactions.
4-Hydroxy-3-(propionylamino)benzoic acid: Similar but with a hydroxyl group instead of a methoxy group, altering its reactivity.
Uniqueness
4-Methoxy-3-(propionylamino)benzoic acid is unique due to the presence of both the methoxy and propionylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methoxy-3-(propanoylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)12-8-6-7(11(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEOKAIOWHPYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.